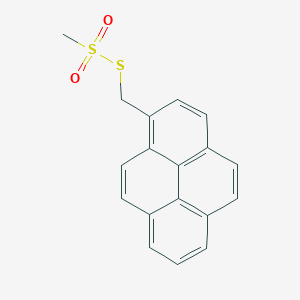

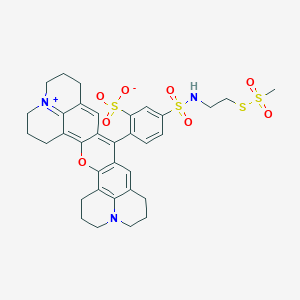

Texas Red-sulfonamidoethyl methanethiosulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

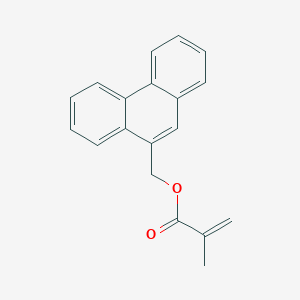

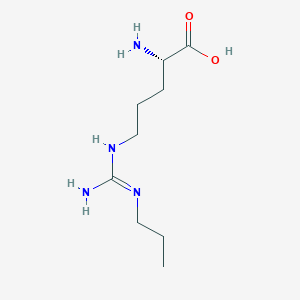

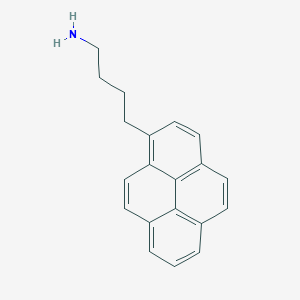

Texas Red, a derivative of sulforhodamine 101, is a hydrophilic, red-emitting fluorophore synthesized to enable the coupling to amino groups on proteins and other compounds. It has been used extensively in dual parameter flow microfluorometric and fluorescence microscopic studies due to its high fluorescence yield and the distinct separation of its excitation and emission spectra from those of fluorescein isothiocyanate (Titus et al., 1982).

Synthesis Analysis

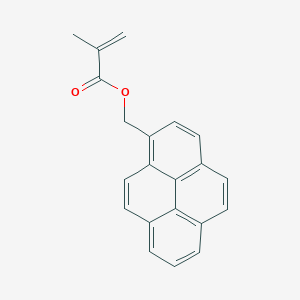

The synthesis of Texas Red-sulfonamidoethyl methanethiosulfonate involves the creation of sulfonyl chloride derivatives of sulforhodamine 101 and lissamine rhodamine B, which are then converted into more stable succinimidyl esters. This conversion facilitates conjugation, decreases protein precipitation during conjugation and storage, and often enhances the fluorescence yield of the conjugate (Lefevre et al., 1996).

Molecular Structure Analysis

An analysis of the molecular structure of methyl methanethiosulfonate, a related compound, reveals that it prefers a gauche conformation over an anti conformation. This preference is attributed to nonbonding and hyperconjugative interactions, which are crucial for understanding the molecular structure and stability of Texas Red-sulfonamidoethyl methanethiosulfonate derivatives (Tuttolomondo et al., 2007).

Chemical Reactions and Properties

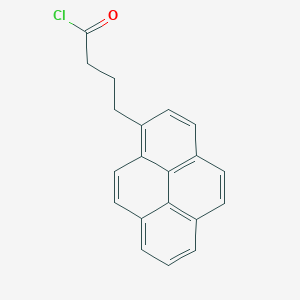

Texas Red-sulfonamidoethyl methanethiosulfonate and its derivatives undergo various chemical reactions, including the disproportionate coupling reaction of sodium sulfinates mediated by BF3·OEt2. This reaction enables the formation of symmetrical/unsymmetrical thiosulfonates, highlighting the compound's reactivity and utility in synthesizing complex molecules (Cao et al., 2018).

Physical Properties Analysis

The physical properties, such as solubility and fluorescence characteristics, are influenced by the molecular structure and the specific substitutions on the sulforhodamine backbone. The hydrophilic nature of Texas Red derivatives makes them ideal for biological applications, where they can be used without significantly disrupting biological systems or requiring the use of organic solvents.

Chemical Properties Analysis

The chemical properties of Texas Red-sulfonamidoethyl methanethiosulfonate derivatives are characterized by their stability and reactivity. The conversion of sulfonyl chloride derivatives to succinimidyl esters not only increases the stability of these compounds but also enhances their reactivity towards amino groups in proteins, making them valuable tools in bioconjugation chemistry (Lefevre et al., 1996).

Wissenschaftliche Forschungsanwendungen

Dual Parameter Flow Microfluorometric and Fluorescence Microscopic Studies

Texas Red-sulfonamidoethyl methanethiosulfonate is used as a red-emitting fluorophore. It is hydrophilic and pairs well with fluorescein for dual parameter flow microfluorometric and fluorescence microscopic studies. Texas Red conjugates retain biological activities and have excitation and emission spectra widely separated from fluorescein isothiocyanate-labeled molecules, making it excellent for these studies (Titus et al., 1982).

Improved Labeling and Fluorescence Properties

Texas Red-X and Rhodamine Red-X are derivatives of sulforhodamine 101 and lissamine rhodamine B. They have been developed for improved labeling and fluorescence properties, with increased stability and conjugation efficiency compared to their sulfonyl chloride derivatives. This makes them useful for preparing red fluorescent conjugates in combination with fluorescein (Lefevre et al., 1996).

RNA Labeling and Purification

The methanethiosulfonate reagents, including those related to Texas Red-sulfonamidoethyl methanethiosulfonate, have shown increased efficiency in labeling and purifying 4-thiouridine (s(4)U)-containing RNA. This enhanced method allows for the study of global microRNA turnover in human cells without disturbing global miRNA levels or processing machinery (Duffy et al., 2015).

Polymer Synthesis with Fluorescent Dye End Groups

Texas Red-2-sulfonamidoethyl methanethiosulfonate has been utilized in the synthesis of vinyl polymers with two different fluorescent dye end groups. This has applications in the study of energy transfer between the end groups and can be instrumental in materials science research (Roth et al., 2010).

Antimicrobial Activity Studies

Compounds derived from sulfur, like methyl methanethiosulfonate, have been investigated for their antimicrobial activities. This research is significant in understanding the role of these compounds in the inhibition of bacterial and yeast growth, which can have implications in food safety and preservation (Kyung & Fleming, 1997).

Eigenschaften

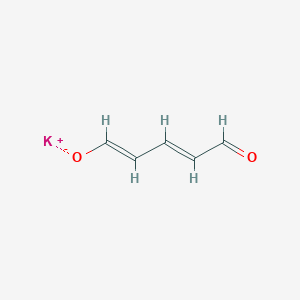

IUPAC Name |

5-(2-methylsulfonylsulfanylethylsulfamoyl)-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H37N3O8S4/c1-47(38,39)46-17-12-35-48(40,41)23-10-11-24(29(20-23)49(42,43)44)30-27-18-21-6-2-13-36-15-4-8-25(31(21)36)33(27)45-34-26-9-5-16-37-14-3-7-22(32(26)37)19-28(30)34/h10-11,18-20,35H,2-9,12-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHYGLLUUGIYOPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

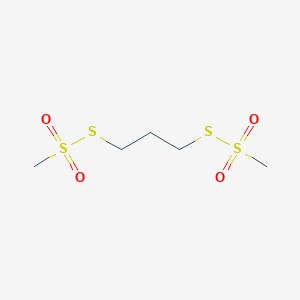

Canonical SMILES |

CS(=O)(=O)SCCNS(=O)(=O)C1=CC(=C(C=C1)C2=C3C=C4CCC[N+]5=C4C(=C3OC6=C2C=C7CCCN8C7=C6CCC8)CCC5)S(=O)(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

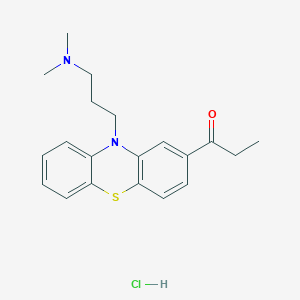

Molecular Formula |

C34H37N3O8S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407528 |

Source

|

| Record name | Texas Red-sulfonamidoethyl methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

743.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Texas Red-sulfonamidoethyl methanethiosulfonate | |

CAS RN |

386229-76-1 |

Source

|

| Record name | Texas Red-sulfonamidoethyl methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.